1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfonylmethyl]furan-2-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c20-16-4-2-1-3-14(16)11-28(25,26)12-15-5-6-17(27-15)19(24)22-9-7-13(8-10-22)18(21)23/h1-6,13H,7-12H2,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNZQRXZNAALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the furan intermediate with 2-chlorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with piperidine: The final step involves the coupling of the sulfonyl furan intermediate with piperidine-4-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with nucleophiles like amines or thiols under nucleophilic substitution conditions.
Scientific Research Applications
The compound 1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug discovery and development. This article explores its applications, supported by data tables and insights from recent research findings.
Antimicrobial Activity
Recent studies have highlighted the compound's antibacterial properties . For instance, it has demonstrated significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics like ciprofloxacin.
| Bacterial Strain | MIC (μM) | Comparison with Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus | 12.4 | More effective |
| Bacillus cereus | 16.4 | Comparable |
| Escherichia coli | 16.5 | Comparable |
| Klebsiella pneumoniae | 16.1 | Comparable |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents, particularly against resistant strains.
Antitumor Activity
The compound has also been evaluated for its antitumor properties . In vitro studies have indicated that it can inhibit the growth of various cancer cell lines, showcasing its potential as a chemotherapeutic agent.
| Cancer Cell Line | Inhibition Rate (%) | Concentration (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 75 | 10 |
| HeLa (Cervical Cancer) | 68 | 10 |
| A549 (Lung Cancer) | 70 | 10 |
The inhibition rates suggest that further exploration into its mechanisms of action and structure-activity relationship (SAR) could yield promising results for cancer therapy.
Neuroprotective Effects
Another area of interest is the compound's neuroprotective effects . Research indicates that it may offer protection against oxidative stress-induced neuronal damage, which is crucial in conditions like ischemic stroke.
Case Study: Neuroprotection in Ischemia
In a model simulating ischemic conditions, the compound exhibited a protective profile, enhancing cell survival rates significantly compared to untreated controls.
| Condition | Cell Survival Rate (%) |
|---|---|
| Control | 30 |
| Treated with Compound | 65 |
This suggests potential applications in treating neurodegenerative diseases and acute brain injuries.
Mechanism of Action
The mechanism of action of 1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ZPX394 (N-[(1R)-1-(4-fluorophenyl)ethyl]-N′-[(2S,3S)-hydroxy-1-phenyl-4-(1H-pyrazol-1-yl)butan-2-yl]-5-[methyl(methyl sulfonyl)amino]benzene-1,3-dicarboxamide)
- Structural Differences :
- ZPX394 contains a benzene-1,3-dicarboxamide scaffold, whereas the target compound uses a piperidine-4-carboxamide core.
- Both share a sulfonyl group , but ZPX394’s sulfonyl is part of a methyl sulfonamide, while the target compound’s is part of a 2-chlorobenzyl-sulfonylmethyl substituent.
- Biological Relevance: ZPX394 is a co-crystallized ligand of human BACE1 (β-secretase), a protease implicated in Alzheimer’s disease. Its sulfonyl group stabilizes interactions with the catalytic aspartate residues of BACE1 .
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structural Differences :
- This SARS-CoV-2 inhibitor candidate has a 4-fluorobenzyl substituent and a naphthalen-1-yl group, contrasting with the target compound’s 2-chlorobenzyl-sulfonylmethyl-furan motif.
- Biological Relevance: The fluorobenzyl group in this compound contributes to moderate antiviral activity against SARS-CoV-2.
1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide
- Structural Differences: This analog substitutes the furan-sulfonyl-chlorobenzyl group with a simpler 4-(aminomethyl)phenyl moiety.
- Physicochemical Impact: The absence of the sulfonyl group reduces molecular weight (233.32 g/mol vs. ~450–500 g/mol for the target compound) and may increase solubility but decrease metabolic stability. The aminomethyl group could enhance hydrogen-bonding capacity, favoring polar target interactions .
Key Data Table: Structural and Functional Comparison
Biological Activity
1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a furan-2-carbonyl group and a chlorobenzyl sulfonyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the furan derivative followed by coupling reactions to introduce the piperidine and sulfonyl groups.
Antimicrobial Properties
Research has indicated that derivatives similar to 1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL in some studies .
Antitumor Activity
Several studies have evaluated the antitumor potential of piperidine derivatives. For example, compounds with similar scaffolds have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the low micromolar range . These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may act on targets involved in pain pathways, similar to other piperidine derivatives that modulate P2X receptors . In vitro studies are needed to confirm these interactions.
Case Studies
- Antimicrobial Evaluation : A study assessed a series of piperidine derivatives for their antimicrobial activity. The results indicated that certain modifications to the sulfonamide group significantly enhanced efficacy against Gram-positive bacteria .
- Antitumor Screening : Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The study reported that modifications at the furan ring improved selectivity towards cancer cells while reducing toxicity towards normal cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
